molecular formula C23H19FN2OS B2702054 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 919705-56-9

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2702054
CAS No.: 919705-56-9
M. Wt: 390.48
InChI Key: GLNLPBYHASDHBY-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group, a fluorine atom, and an indole moiety, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Reissert indole synthesis . The subsequent steps involve the introduction of the phenyl group, the thioether linkage, and the benzamide moiety. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .

Comparison with Similar Compounds

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-12-10-17(11-13-18)23(27)25-14-15-28-22-19-8-4-5-9-20(19)26-21(22)16-6-2-1-3-7-16/h1-13,26H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLPBYHASDHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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